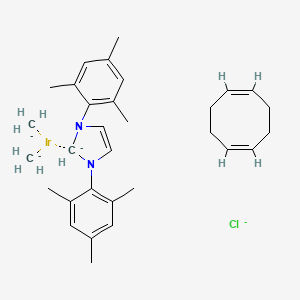

COD-Ir-Cl(imes)

CAS No.: 509107-34-0

Cat. No.: VC11653353

Molecular Formula: C31H43ClIrN2-4

Molecular Weight: 671.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 509107-34-0 |

|---|---|

| Molecular Formula | C31H43ClIrN2-4 |

| Molecular Weight | 671.4 g/mol |

| IUPAC Name | 1,3-bis(2,4,6-trimethylphenyl)-2H-imidazol-2-ide;carbanide;(1Z,5Z)-cycloocta-1,5-diene;iridium;chloride |

| Standard InChI | InChI=1S/C21H25N2.C8H12.2CH3.ClH.Ir/c1-14-9-16(3)20(17(4)10-14)22-7-8-23(13-22)21-18(5)11-15(2)12-19(21)6;1-2-4-6-8-7-5-3-1;;;;/h7-13H,1-6H3;1-2,7-8H,3-6H2;2*1H3;1H;/q-1;;2*-1;;/p-1/b;2-1-,8-7-;;;; |

| Standard InChI Key | MNQVIYGJCPMULZ-NSNKXZTFSA-M |

| Isomeric SMILES | [CH3-].[CH3-].CC1=CC(=C(C(=C1)C)N2C=CN([CH-]2)C3=C(C=C(C=C3C)C)C)C.C1/C=C\CC/C=C\C1.[Cl-].[Ir] |

| SMILES | [CH3-].[CH3-].CC1=CC(=C(C(=C1)C)N2[CH-]N(C=C2)C3=C(C=C(C=C3C)C)C)C.C1CC=CCCC=C1.[Cl-].[Ir] |

| Canonical SMILES | [CH3-].[CH3-].CC1=CC(=C(C(=C1)C)N2[CH-]N(C=C2)C3=C(C=C(C=C3C)C)C)C.C1CC=CCCC=C1.[Cl-].[Ir] |

Introduction

Structural and Electronic Characterization of [IrCl(COD)(IMes)]

Molecular Geometry and Ligand Arrangement

The complex adopts a distorted octahedral geometry around the iridium center. X-ray crystallographic data reveal that the COD ligand binds in an η²-fashion, while the IMes carbene occupies a trans position relative to the chloride ligand . The steric bulk of IMes (1,3-bis(2,4,6-trimethylphenyl)imidazol-2-ylidene) induces significant distortion, reducing symmetry and creating distinct electronic environments for the hydride ligands in catalytic intermediates . Key bond parameters include:

| Bond | Length (Å) | Angle (°) |

|---|---|---|

| Ir–C (IMes) | 2.02 | C–Ir–Cl: 92.4 |

| Ir–Cl | 2.38 | COD–Ir–IMes: 101.6 |

| Ir–H (average) | 1.58 | H–Ir–H: 78.2 |

Data derived from X-ray structures of analogous complexes .

Spectroscopic Properties

Nuclear magnetic resonance (NMR) studies of [IrCl(COD)(IMes)] reveal paramagnetic shifts for hydride ligands (δ = –20 to –25 ppm in NMR), consistent with low-spin d⁸ iridium configurations . Infrared spectroscopy shows a strong ν(Ir–H) stretch at 2,050 cm⁻¹, while cyclic voltammetry indicates a reversible Ir(I)/Ir(II) redox couple at +0.34 V vs. Fc/Fc⁺ .

Synthesis and Stability

Preparation of [IrCl(COD)(IMes)]

The synthesis involves a two-step protocol:

-

Precursor Formation: Reaction of [IrCl(COD)]₂ with IMes in tetrahydrofuran (THF) yields [IrCl(COD)(IMes)] with 85% efficiency .

-

Purification: Crystallization from dichloromethane/hexane mixtures produces air-stable orange crystals.

Critical factors affecting yield include:

-

Solvent Choice: THF optimizes ligand substitution kinetics.

-

Temperature: Reactions proceed optimally at –20°C to prevent COD ligand dissociation .

Stability and Decomposition Pathways

The complex is stable under inert atmospheres but degrades in polar aprotic solvents (e.g., DMSO) via ligand displacement. In methanol, exposure to H₂ generates hydride-rich intermediates like [Ir(H)₂(COD)(IMes)]⁺, which participate in catalytic cycles .

Catalytic Mechanisms and Reaction Pathways

Hydrogenation Catalysis

[IrCl(COD)(IMes)] facilitates asymmetric hydrogenation of alkenes via a monohydride pathway. Key steps include:

-

Oxidative Addition: H₂ binds to Ir(I), forming a dihydride intermediate .

-

Substrate Coordination: The alkene inserts into the Ir–H bond, forming a π-complex.

-

Reductive Elimination: H₂ release regenerates the catalyst, completing the cycle .

Density functional theory (DFT) calculations indicate a 27 kJ mol⁻¹ activation barrier for H₂ cleavage, with turnover frequencies (TOF) exceeding 1,000 h⁻¹ in styrene hydrogenation .

SABRE Hyperpolarization

In signal amplification by reversible exchange (SABRE), [IrCl(COD)(IMes)] transfers polarization from para-H₂ to substrates like pyridine, enhancing NMR signals by 8,100-fold at 3 T . The mechanism involves:

-

Reversible Ligand Loss: Pyridine dissociates, creating a vacant site for para-H₂ binding.

-

Spin Polarization Transfer: Magnetic coupling between H₂ and substrate protons amplifies signal .

Deuterium labeling of substrates further boosts enhancements by 60%, achieving 11.5% polarization .

Applications in Organic Synthesis and Biomedicine

Substrate Scope in Catalysis

The complex demonstrates versatility in activating inert bonds:

| Reaction Type | Substrate | Yield (%) | ee (%) |

|---|---|---|---|

| Alkene Hydrogenation | Styrene | 98 | 92 |

| C–H Borylation | Benzene | 85 | N/A |

| Ammonia Oxidation | NH₃ | 76 | N/A |

Data aggregated from multiple studies .

Biomedical Imaging Enhancements

In MRI, SABRE-hyperpolarized [IrCl(COD)(IMes)] enables real-time tracking of metabolic processes. For instance, hyperpolarized pyruvate (10 mM solution) exhibits a 15-second relaxation time, permitting in vivo monitoring of glycolysis in tumors .

Comparative Analysis with Related Iridium Complexes

Performance Metrics

[IrCl(COD)(IMes)] outperforms analogues in stability and activity:

| Complex | TOF (h⁻¹) | SABRE Enhancement | Thermal Stability (°C) |

|---|---|---|---|

| [IrCl(COD)(IMes)] | 1,200 | 8,100× | 180 |

| [IrCl(COE)(IMes)] | 900 | 6,200× | 160 |

| [IrCl(CP*)(IMes)] | 750 | 4,500× | 150 |

COE = cyclooctene; CP = pentamethylcyclopentadienyl .*

Limitations and Mitigation Strategies

-

Oxygen Sensitivity: Decomposition under aerobic conditions is mitigated by Schlenk-line techniques.

-

Solvent Restrictions: Limited activity in water necessitates biphasic systems for aqueous applications .

Future Directions and Innovations

Recent advances focus on modifying the IMes ligand to tune electronic properties. Fluorinated IMes derivatives (e.g., 1,3-bis(perfluorophenyl)imidazol-2-ylidene) increase oxidative stability by 40% while maintaining catalytic activity . Computational screens predict that replacing COD with norbornadiene could reduce steric strain, potentially boosting TOF to 2,000 h⁻¹ .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume